1,3-Diazepane-2,4-dione

Catalog No.
S3345383
CAS No.
75548-99-1
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diazepane-2,4-dione

CAS Number

75548-99-1

Product Name

1,3-Diazepane-2,4-dione

IUPAC Name

1,3-diazepane-2,4-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c8-4-2-1-3-6-5(9)7-4/h1-3H2,(H2,6,7,8,9)

InChI Key

GOFALJDPGWIYKL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)NC1

Canonical SMILES

C1CC(=O)NC(=O)NC1

The exact mass of the compound 1,3-Diazepane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diazepane-2,4-dione is a heterocyclic organic compound characterized by its diazepane ring structure, which consists of a six-membered ring containing two nitrogen atoms at the 1 and 3 positions, and two carbonyl groups at the 2 and 4 positions. Its molecular formula is C₅H₈N₂O₂, and it has a molecular weight of approximately 128.13 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties.

Typical of diketones and diazepanes. Notably, it can participate in:

  • Condensation Reactions: It reacts with amines to form more complex structures, including various substituted diazepines .
  • Cyclization Reactions: The compound can cyclize under specific conditions to yield different nitrogen-containing heterocycles .
  • Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, allowing for further functionalization of the molecule .

Research indicates that compounds related to 1,3-diazepane-2,4-dione exhibit significant biological activity. They have been studied for their potential in:

  • Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroactive Effects: The diazepane structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of 1,3-diazepane-2,4-dione can be achieved through several methods:

  • Condensation of Dicarbonyl Compounds: The reaction of 1,3-diamines with 1,3-dicarbonyl compounds is a common method. This involves forming an intermediate that subsequently cyclizes to yield the diazepane structure .
  • Ring Expansion Techniques: Recent studies have introduced one-step protocols for expanding smaller cyclic compounds into 1,3-diazepane derivatives .
  • Multi-Step Synthetic Routes: More complex synthetic pathways involve multiple steps including protection-deprotection strategies and selective functionalization of the diazepane ring .

1,3-Diazepane-2,4-dione and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activity, they are explored as potential drugs for treating infections and cancers.
  • Chemical Intermediates: They serve as intermediates in the synthesis of more complex organic molecules.
  • Material Science: Their unique properties may find applications in developing new materials with specific functionalities .

Studies on the interactions of 1,3-diazepane-2,4-dione with biological targets are ongoing. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins could elucidate its mechanism of action.
  • Receptor Binding Affinity: Understanding its affinity for neurotransmitter receptors may provide insights into its neuroactive properties.
  • Metabolic Pathways: Research into how this compound is metabolized in biological systems can inform its pharmacokinetics and toxicity profile .

1,3-Diazepane-2,4-dione shares structural similarities with other compounds in the diazepine family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
DiazepamContains a benzene ringWell-known anxiolytic drug
1,2-DiazepineTwo nitrogen atoms adjacentLess stable than 1,3-diazepanes
1,4-DiazepineNitrogen atoms at positions 1 and 4Exhibits different reactivity patterns
1,3-Dimethyl-2-imidazolidinoneContains an imidazolidine structureUnique for its application in organic synthesis

The uniqueness of 1,3-diazepane-2,4-dione lies in its specific arrangement of carbonyl groups and nitrogen atoms which influences its reactivity and biological properties.

XLogP3

-0.8

Other CAS

75548-99-1

Wikipedia

1,3-Diazepane-2,4-dione

Dates

Last modified: 02-18-2024

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